5-(N-Methyl-N-isobutyl)amiloride
Overview
Description
Synthesis Analysis
The synthesis of MIA derivatives and their incorporation into complex molecular frameworks has been a significant focus of research. Studies have detailed the synthesis processes, including the use of novel unnatural amino acids and the application of solid-phase peptide synthesis techniques. For example, research on incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid, a compound related to MIA, into peptide chains highlights the innovative approaches to synthesizing MIA derivatives for peptidomimetics and therapeutic agents (Bąchor et al., 2022).
Molecular Structure Analysis
Molecular structure analyses of MIA and its analogs focus on understanding the compound's interaction with various cellular components. For instance, high affinity binding studies of MIA to specific cellular sites, such as the Na+/H+ exchanger, have elucidated the structural requirements for its inhibitory action. These studies demonstrate the compound's specificity and high affinity for certain cellular targets, shedding light on the structural basis of its biological activity (Desir et al., 1991).
Chemical Reactions and Properties
Research on MIA has explored its chemical reactions, particularly focusing on its inhibitory effects on enzymes and transport systems. For example, MIA analogs have been studied for their ability to inhibit monoamine oxidase, highlighting the compound's potential utility in modulating enzymatic activity through chemical interactions (Palatý & Cragoe, 1989). Additionally, the chemical properties of MIA, such as its protonophoric activity and effects on protein phosphorylation, have been investigated to understand its broader biochemical implications (Davies & Solioz, 1992).
Physical Properties Analysis
The physical properties of MIA, including its binding characteristics and interaction with membrane vesicles, have been a subject of study. Investigations into the compound's binding to renal microvillus membrane vesicles offer insights into its physical interaction with cellular components and its specificity towards the Na+/H+ exchanger. These studies reveal the nuances of MIA's physical properties and their relevance to its biological effects (Desir et al., 1991).
Scientific Research Applications
Inhibition of Chemosensory Transduction
5-(N-Methyl-N-isobutyl)amiloride (MIA) has been found to inhibit odorant-evoked activity in lobster olfactory receptor neurons. This inhibition suggests that MIA and similar derivatives can serve as probes for studying mechanisms of chemosensory transduction in systems where transient receptor potential (TRP) channels are involved (Bobkov & Ache, 2006).
Blockage of Insect Odorant Receptors
MIA effectively blocks ion current through insect odorant receptors (ORs), demonstrating its potential as a general blocker for various receptor combinations in insects. This finding provides a pathway to further explore the mechanisms of chemosensory transduction in insects (Röllecke et al., 2013).
Anti-Human Immunodeficiency Virus (HIV) Potential
Research indicates that MIA, along with other amiloride analogues, can inhibit HIV-1 replication in human blood monocyte-derived macrophages. This discovery hints at the possibility of using amiloride analogues as lead compounds for new anti-HIV drugs (Ewart et al., 2004).
Modulation of Cerebral Hemodynamics
MIA has been studied for its effects on cerebral blood flow (CBF) and intracranial pressure (ICP) in rats, particularly in conditions involving hyperammonemia and lipopolysaccharide (LPS). The results indicate its involvement in modulating CBF and ICP, which could have implications for understanding brain pathologies (Pedersen et al., 2007).
Activation of NADPH Oxidase and Induction of NETotic Cell Death
A study demonstrates that MIA can trigger neutrophil extracellular traps (NETs) formation independent of infectious stimuli. This finding provides insight into the mechanisms of infection-independent NET generation and highlights MIA's role in modulating intracellular calcium balance (Inoue et al., 2021).
Inhibition of Coxsackievirus B3 RNA Replication
MIA has been identified as an inhibitor of Coxsackievirus B3 RNA replication. This discovery contributes to understanding the antiviral activities of amiloride derivatives and their potential in therapeutic applications (Harrison et al., 2007).
Impact on Cellular Uptake and Localization
MIA, as an inhibitor of specific cellular pathways, has been utilized to understand the uptake and localization of nanoparticles in cells. This research has broader implications for understanding drug delivery and cellular interactions with foreign substances (Wu et al., 2019).
Modulation of Inflammatory Response in Endothelial Cells
MIA has shown to inhibit chemokine production and NF-kappaB activation in immunostimulated endothelial cells. This finding suggests its potential role in regulating inflammatory responses in endothelial cells, which could have therapeutic implications (Nemeth et al., 2002).
Impact on Na+-H+ Exchange Activity in Taste Receptor Cells
MIA has been implicated in modulating the Na+/H+ exchanger activity in taste receptor cells. This research provides a deeper understanding of the molecular mechanisms underlying taste transduction (Vinnikova et al., 2004).
Safety And Hazards
- Safety Precautions : Handle MIA with care, following standard laboratory safety protocols.
- Hazard Statements : MIA poses minimal hazards, indicated by the GHS07 signal word “Warning.”
- Potential Applications : MIA’s antitumor properties warrant further investigation.
Future Directions
- Biological Studies : Explore MIA’s effects on cellular processes, including acidosis response and potential neuroprotective properties.
- Synthetic Routes : Investigate efficient synthetic routes for MIA.
- Clinical Applications : Assess MIA’s therapeutic potential, especially in cancer research.
Remember that this analysis is based on available information, and further research may reveal additional insights into MIA’s properties and applications12.
properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIUMPLAOXSSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242594 | |
Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Methyl-N-isobutyl)amiloride | |
CAS RN |
96861-65-3 | |
Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(N-Methyl-N-isobutyl)Ã?amiloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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